![molecular formula C22H18N2O2 B181382 Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS No. 174180-54-2](/img/structure/B181382.png)
Benzyl 1-benzyl-1H-indazole-3-carboxylate
Overview
Description
“Benzyl 1-benzyl-1H-indazole-3-carboxylate” is a chemical compound . It belongs to a class of substituted 1-benzyl-1H-indazole-3-carboxylic acids, amides, and esters . These compounds are useful as pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds involves reacting an indazole with a benzyl derivative . For example, ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate can be synthesized using decalin and 10% palladium .
Molecular Structure Analysis
The molecular formula of “Benzyl 1-benzyl-1H-indazole-3-carboxylate” is C22H18N2O2 . The average mass is 342.391 Da and the monoisotopic mass is 342.136841 Da .
Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves strategies like transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Scientific Research Applications
Antiproliferative Activity
Indazole derivatives have been observed to possess antiproliferative activity against various neoplastic cell lines. Compounds like 3-amino-1H-indazole-1-carboxamides can inhibit cell growth at low concentrations and cause a block in the G0–G1 phase of the cell cycle .
Synthetic Approaches
Recent strategies for synthesizing 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis methods. These approaches are crucial for creating indazole compounds for further research applications .
Mechanism of Action
Target of Action
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of Benzyl 1-benzyl-1H-indazole-3-carboxylate could be similar to those of other indazole derivatives.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to have various effects, such as inhibiting cell growth of many neoplastic cell lines .
properties
IUPAC Name |
benzyl 1-benzylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSDBVIGNCTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203014 | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzyl-1H-indazole-3-carboxylate | |
CAS RN |
174180-54-2 | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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